Aminophylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

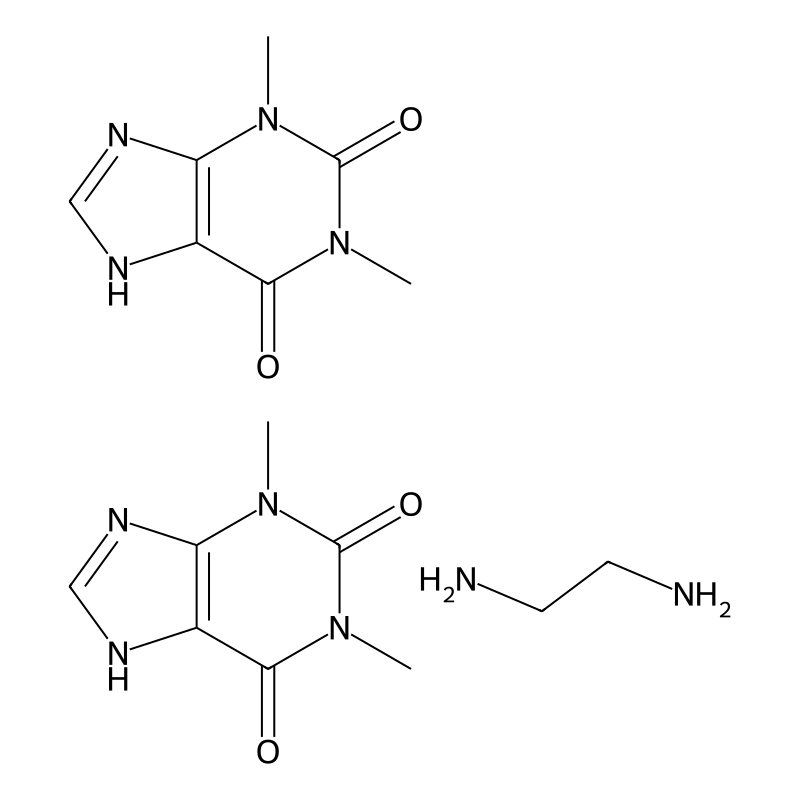

Aminophylline is a drug combination that contains theophylline and ethylenediamine in a 2:1 ratio. Once in the body, theophylline is released and acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. Similar to other theophyllines, aminophylline is indicated for the treatment of lung diseases such as asthma, chronic bronchitis, and COPD. The majority of aminophylline medications are discontinued and the remaining medications on the market are in short supply.

Aminophylline is a methylxanthine and derivative of theophylline. Aminophylline relaxes smooth muscles, particularly bronchial muscles. This xanthine most likely exerts its effect by inhibiting cAMP or cGMP phosphodiesterases, thereby increasing levels of the second messenger cAMP or cGMP intracellularly. Other mode of actions include an adenosine antagonistic effect on the activity of CD4 lymphocytes and mediator release from mast cells thereby decreasing lung sensitivity to allergens and other substances that cause inflammation. Aminophylline also acts as a CNS stimulant and exerts a positive chronotropic and inotropic effect on the heart.

A drug combination that contains THEOPHYLLINE and ethylenediamine. It is more soluble in water than theophylline but has similar pharmacologic actions. It's most common use is in bronchial asthma, but it has been investigated for several other applications.

Aminophylline is a compound formed by the combination of the bronchodilator theophylline and ethylenediamine in a 2:1 ratio. This ethylenediamine salt enhances the solubility of theophylline, allowing for improved absorption and bioavailability in clinical applications. Aminophylline is typically encountered as a dihydrate and is characterized by white or slightly yellowish granules or powder with a slight ammoniacal odor and a bitter taste. It has a molecular formula of and a molar mass of approximately 420.434 g/mol .

Aminophylline primarily serves as a bronchodilator, effectively relaxing the smooth muscles of bronchial passages and pulmonary blood vessels, thus alleviating symptoms associated with airway obstruction in conditions such as asthma and chronic obstructive pulmonary disease (COPD). While it is less potent and shorter-acting than theophylline, it remains a significant therapeutic agent in respiratory medicine .

Aminophylline's bronchodilatory effect is achieved through multiple mechanisms, including:

- Phosphodiesterase inhibition: It inhibits enzymes called phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This increase in cAMP relaxes the smooth muscles in the airways, making breathing easier [].

- Adenosine receptor antagonism: Aminophylline competes with adenosine, a natural bronchoconstrictor, for binding sites on airway smooth muscle cells. This competition reduces the constricting effect of adenosine, further promoting relaxation.

Physical and Chemical Properties

- Appearance: White to slightly yellow crystalline powder.

- Melting point: 186-190°C (367-374°F).

- Solubility: Soluble in water (1:10), slightly soluble in alcohol (1:200).

- Stability: Decomposes on exposure to light and moisture.

Aminophylline has a narrow therapeutic window, meaning a small difference exists between effective and toxic doses. Toxicity can occur due to high blood levels, leading to various side effects like nausea, vomiting, tremors, seizures, and even cardiac arrhythmias.

- Toxicity: The median lethal dose (LD50) in rats is 108 mg/kg.

- Safety Concerns: Aminophylline use requires close monitoring of blood levels to minimize the risk of toxicity.

Additionally, aminophylline acts as an antagonist to adenosine receptors, particularly A1 and A2B receptors, which further contributes to its bronchial dilation properties by preventing bronchoconstriction mediated by adenosine .

Aminophylline exhibits several biological activities:

- Bronchodilation: It relaxes bronchial smooth muscles, improving airflow in obstructive lung diseases.

- Diuresis: By increasing cAMP levels, it inhibits antidiuretic hormone release, promoting increased urine production.

- CNS Stimulation: Aminophylline can stimulate the central nervous system, enhancing alertness.

- Cardiac Effects: It increases heart rate and contractility by antagonizing adenosine's effects on cardiac tissues .

The compound has also shown potential anti-inflammatory properties by activating histone deacetylases, which inhibit the transcription of inflammatory genes .

Aminophylline can be synthesized through various methods, typically involving the reaction of theophylline with ethylenediamine. The general synthesis process includes:

- Reaction of Theophylline with Ethylenediamine: The two compounds are mixed in an appropriate solvent under controlled conditions (temperature and pressure).

- Formation of Salt: The reaction yields aminophylline as a salt, which can then be purified through crystallization techniques.

- Dihydrate Formation: The resulting product is often hydrated to form aminophylline dihydrate, which enhances its solubility for pharmaceutical applications .

Aminophylline has several medical applications:

- Treatment of Asthma and COPD: It is primarily used to relieve bronchospasm associated with these conditions.

- Management of Anaphylactic Shock: Aminophylline can be administered as part of emergency treatment protocols.

- Cardiac Stimulation: In some cases, it may be used to stimulate cardiac function in congestive heart failure .

- Topical

Aminophylline interacts with various medications and substances:

- Sedatives: It may decrease the sedative effects of propofol.

- Antiseizure Medications: There is evidence that aminophylline can reduce the effectiveness of topiramate.

- Other Bronchodilators: Caution is advised when used in conjunction with other bronchodilators due to potential additive effects on heart rate and blood pressure .

Adverse effects linked to aminophylline include nausea, vomiting, headache, insomnia, irritability, and in severe cases, seizures or cardiac arrhythmias . Regular monitoring of serum levels is essential during treatment to avoid toxicity.

Aminophylline shares similarities with several other compounds used for respiratory issues. Here are some notable comparisons:

| Compound | Primary Use | Mechanism of Action | Unique Features |

|---|---|---|---|

| Theophylline | Bronchodilation | Phosphodiesterase inhibition | More potent than aminophylline; longer duration |

| Caffeine | Bronchodilation | Adenosine receptor antagonism | Central nervous system stimulant; less used for respiratory issues |

| Ipratropium | Anticholinergic bronchodilator | Muscarinic receptor antagonist | Used primarily for COPD; different mechanism |

| Salbutamol | Short-acting beta agonist | Beta-2 adrenergic receptor agonist | Fast onset; commonly used in asthma management |

Aminophylline's uniqueness lies in its dual action as both a phosphodiesterase inhibitor and an adenosine receptor antagonist, providing a multifaceted approach to treating airway obstruction while also having diuretic properties .

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Decomposition

UNII

Drug Indication

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Aminophylline is included in the database.

IV theophylline (often as aminophylline) has been used to relieve the periodic apnea and increase arterial blood pH in patients with Cheyne-Stokes respiration. /NOT included in US product labeling/

MEDICATION (VET): Aminophylline is indicated for control of reversible airway constriction, to prevent bronchoconstriction, and as an adjunct with other respiratory disease treatment. The uses are are similar to the indications for theophylline because it is a salt form of theophylline. It is used for inflammatory airway disease in cats (feline asthma), dogs, and horses. In dogs, the uses include collapsing trachea, bronchitis, and other airway disease. It has not been effective for respiratory diseases in cattle.

For more Therapeutic Uses (Complete) data for AMINOPHYLLINE (10 total), please visit the HSDB record page.

Mechanism of Action

Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction.

Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel. /Theophylline/

Absorption Distribution and Excretion

0.29 mL/kg/min [postnatal age 3-15 days]

0.64 mL/kg/min [postnatal age 25-57 days]

1.7 mL/kg/min [ 1-4 years]

1.6 mL/kg/min [4-12 years]

0.9 mL/kg/min [13-15 years]

1.4 mL/kg/min [16-17 years]

0.65 mL/kg/min [Adults (16-60 years), non-smoking asthmatics]

0.41 mL/kg/min [Elderly (>60 years). liver, and renal function]

0.33 mL/kg/min [Acute pulmonary edema]

0.54 mL/kg/min [COPD->60 years, stable non-smoker >1 year]

0.48 mL/kg/min [COPD with cor pulmonale]

1.25 mL/kg/min [Cystic fibrosis (14-28 years)]

0.31 mL/kg/min [Liver disease -cholestasis]

0.35 mL/kg/min [cirrhosis]

0.65 mL/kg/min [acute hepatitis]

0.47 mL/kg/min [Sepsis with multi-organ failure]

0.38 mL/kg/min [hypothyroid]

0.8 mL/kg/min [hyperthyroid]

IV theophylline produces the highest and most rapid serum theophylline concentration. Following a single IV dose of theophylline (as aminophylline) of about 5 mg/kg over 30 minutes to healthy adults, mean peak serum theophylline concentrations of about 10 ug/mL are reached.

In neonates, approximately 50% of the theophylline dose is excreted unchanged in the urine. Beyond the first three months of life, approximately 10% of the theophylline dose is excreted unchanged in the urine. /Theophylline/

When administered IM, theophylline is usually absorbed slowly and incompletely. Rectal suppositories (no longer commercially available in the US) are slowly and erratically absorbed, regardless of whether the suppository base is hydrophilic or lipophilic. /Theophylline/

Dissolution appears to be the rate-limiting step in the absorption of oral theophylline. Under the acidic conditions of the stomach, the theophylline salts and compounds release free theophylline. ... Microcrystalline dosage forms and oral solutions of theophyllines are absorbed more rapidly, but not to a greater extent, than are uncoated tablets. Although the rate of absorption is slower, extended-release preparations (capsules and tablets) of theophylline are generally absorbed to the same extent as uncoated tablets; however, the actual rate of absorption of extended-release preparations may differ. Extended-release preparations of theophyllines have been formulated to release the drug at various rates suitable for dosing every 8-12, 12, or 24 hours; however, the actual dosing frequency for a given patient depends on their individual pharmacokinetic parameters. Since the rate and extent of absorption may differ between various extended-release preparations and sometimes between different dosage sizes of the same preparation, patients should generally be stabilized on a given preparation; substitution of one extended-release preparation for another should generally only be made when the preparations have been shown to be equivalent and/or the patient is evaluated pharmacokinetically during the transition period. Absorption of theophyllines may also be delayed, but is generally not reduced, by the presence of food in the GI tract; however, the effect of food on the absorption of extended-release preparations appears to be variable, and the manufacturer's recommendations for administration of specific preparations should be followed. /Theophyllines/

For more Absorption, Distribution and Excretion (Complete) data for AMINOPHYLLINE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Caffeine and 3-methylxanthine are the only theophylline metabolites with pharmacologic activity. 3-methylxanthine has approximately one tenth the pharmacologic activity of theophylline and serum concentrations in adults with normal renal function are <1 ug/mL. In patients with end-stage renal disease, 3-methylxanthine may accumulate to concentrations that approximate the unmetabolized theophylline concentration. Caffeine concentrations are usually undetectable in adults regardless of renal function. In neonates, caffeine may accumulate to concentrations that approximate the unmetabolized theophylline concentration and thus, exert a pharmacologic effect. /Theophylline/

Theophylline is metabolized by the liver to 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. ... Individuals metabolize theophylline at different rates; however, individual metabolism of the drug is generally reproducible. Theophylline and its metabolites are excreted mainly by the kidneys. Renal clearance of the drug, however, contributes only 8-12% of the overall plasma clearance of theophylline. Small amounts of theophylline are excreted in feces unchanged. /Theophylline/

Theophylline is metabolized via the microsomal cytochrome p450 system, primarily by the isozyme CYP1A2. The major pathway is demethylation to 3-methylxanthine in addition to being demethylated or oxidized to other metabolites. Less than 10% of theophylline is excreted in the urine unchanged. /Theophylline/

Following oral dosing, theophylline does not undergo any measurable first-pass elimination. In adults and children beyond one year of age, approximately 90% of the dose is metabolized in the liver. Biotransformation takes place through demethylation to 1-methylxanthine and 3-methylxanthine and hydroxylation to 1,3-dimethyluric acid. 1-methylxanthine is further hydroxylated, by xanthine oxidase, to 1-methyluric acid. About 6% of a theophylline dose is N-methylated to caffeine. Theophylline demethylation to 3-methylxanthine is catalyzed by cytochrome P-450 1A2, while cytochromes P-450 2E1 and P-450 3A3 catalyze the hydroxylation to 1,3-dimethyluric acid. Demethylation to 1-methylxanthine appears to be catalyzed either by cytochrome P-450 1A2 or a closely related cytochrome. In neonates, the N-demethylation pathway is absent while the function of the hydroxylation pathway is markedly deficient. The activity of these pathways slowly increases to maximal levels by one year of age. /Theophylline/

Wikipedia

5-MeO-DPT

Drug Warnings

When administered rectally as suppositories (dosage form no longer commercially available in the US), theophyllines have caused rectal irritation and inflammation. /Theophyllines/

Rapid IV injection of aminophylline may produce dizziness, faintness, lightheadedness, palpitation, syncope, precordial pain, flushing, profound bradycardia, ventricular premature complexes (VPCs, PVCs), severe hypotension, or cardiac arrest. IM injection of aminophylline produces intense local pain and sloughing of tissue ... .

Theophyllines may also produce transiently increased urinary frequency, dehydration, twitching of fingers and hands, tachypnea, and elevated serum AST (SGOT) concentrations. Hypersensitivity reactions characterized by urticaria, generalized pruritus, and angioedema have been reported with aminophylline administration. A contact-type dermatitis, caused by hypersensitivity to the ethylenediamine component of aminophylline, has also been reported. Bone marrow suppression, leukopenia, thrombocytopenia, and hemorrhagic diathesis have also been reported, but their association with theophylline therapy is questionable. Other adverse effects of theophyllines include albuminuria, increased urinary excretion of renal tubular cells and erythrocytes, hyperglycemia, and syndrome of inappropriate secretion of antidiuretic hormone (SIADH). /Theophyllines/

For more Drug Warnings (Complete) data for AMINOPHYLLINE (22 total), please visit the HSDB record page.

Biological Half Life

Theophylline clearance rates and half-life values were measured in 15 infants aged three to 23 months, after infusion of aminophylline by the intravenous route for at least 24 hours. ... The mean half-life was 4.4 +/- 2.2 hours. There was a tenfold variability in half-life, suggesting that individualization of theophylline dose is especially important in infants if undertreatment and toxicity are to be avoided.

Use Classification

Methods of Manufacturing

Prepared from theophylline and aqueous ethylenediamine.

Prepn: Gruter, United States of American patent 919161 (1909 to Byk).

General Manufacturing Information

The solubility of the methylxanthines is low and is much enhanced by the formation of complexes (usually 1:1) with a wide variety of compounds. The most notable of such complexes is that between theophylline and ethylenediamine (to form aminophylline).

Aminophylline is a 2:1 complex of theophylline and ethylenediamine.

Analytic Laboratory Methods

AOAC Method 955.54, Phenobarbital and Aminophylline in drugs, spectrophotometric method, detection limit not reported.

Clinical Laboratory Methods

MEASUREMENT USING HIGH-PRESSURE LIQUID CHROMATOGRAPHY IS SIMPLE & REQUIRES ONLY SMALL VOLUME OF BLOOD.

Storage Conditions

Interactions

There is some evidence from animal studies that concomitant administration of a beta-adrenergic agonist (e.g., isoproterenol) and a theophylline derivative (e.g., aminophylline) may produce increased cardiotoxic effects. Although such an interaction has not been established in humans, a few reports have suggested that such a combination may have the potential for producing cardiac arrhythmias. Further accumulation of clinical data is needed to determine whether this potential interaction exists in humans.

Theophylline interacts with a wide variety of drugs. The interaction may be pharmacodynamic, i.e., alterations in the therapeutic response to theophylline or another drug or occurrence of adverse effects without a change in serum theophylline concentration. More frequently, however, the interaction is pharmacokinetic, i.e., the rate of theophylline clearance is altered by another drug resulting in increased or decreased serum theophylline concentrations. Theophylline only rarely alters the pharmacokinetics of other drugs. The drugs listed in Table have the potential to produce clinically significant pharmacodynamic or pharmacokinetic interactions with theophylline. The information in the "Effect" column of Table assumes that the interacting drug is being added to a steady-state theophylline regimen. If theophylline is being initiated in a patient who is already taking a drug that inhibits theophylline clearance (e.g., cimetidine, erythromycin), the dose of theophylline required to achieve a therapeutic serum theophylline concentration will be smaller. Conversely, if theophylline is being initiated in a patient who is already taking a drug that enhances theophylline clearance (e.g., rifampin), the dose of theophylline required to achieve a therapeutic serum theophylline concentration will be larger. Discontinuation of a concomitant drug that increases theophylline clearance will result in accumulation of theophylline to potentially toxic levels, unless the theophylline dose is appropriately reduced. Discontinuation of a concomitant drug that inhibits theophylline clearance will result in decreased serum theophylline concentrations, unless the theophylline dose is appropriately increased. /Theophylline/

Table: Clinically Significant Drug Interactions with Theophylline [Table#844]

Cimetidine, high-dose allopurinol (e.g., 600 mg daily), oral contraceptives, propranolol, ciprofloxacin, erythromycin, and troleandomycin may increase serum theophylline concentrations by decreasing theophylline's hepatic clearance. /Theophylline/

For more Interactions (Complete) data for AMINOPHYLLINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Aminophylline injections reportedly are not stable in soln having a pH substantially less than 8; however, the drug appears to be relatively stable in large volume parenteral soln over a wide pH range (3.5-8.6) if aminophylline concn do not exceed 40 mg (31.6 mg of anhydrous theophylline) per mL.